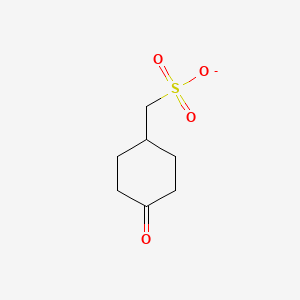(4-Oxocyclohexyl)methanesulfonate
CAS No.:
Cat. No.: VC15779593
Molecular Formula: C7H11O4S-
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11O4S- |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (4-oxocyclohexyl)methanesulfonate |
| Standard InChI | InChI=1S/C7H12O4S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h6H,1-5H2,(H,9,10,11)/p-1 |
| Standard InChI Key | GCKKYAOTKPFWFL-UHFFFAOYSA-M |
| Canonical SMILES | C1CC(=O)CCC1CS(=O)(=O)[O-] |
Introduction
Structural Characterization and Chemical Identity
(4-Oxocyclohexyl)methanesulfonate (CAS: 141120-33-4) is formally derived from 4-hydroxycyclohexanone through esterification with methanesulfonic acid. The core structure features a cyclohexane ring with a ketone group at the 4-position and a methanesulfonate ester at the adjacent carbon. X-ray crystallography data for closely related compounds, such as 1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate, reveal a chair conformation for the cyclohexane ring, with the methanesulfonate group occupying an equatorial position to minimize steric strain .
Molecular and Spectroscopic Properties
The molecular formula is C₉H₁₆O₅S, with a molecular weight of 236.285 g/mol. Key spectroscopic features include:
-
IR: Strong absorption at 1,250–1,350 cm⁻¹ (S=O asymmetric stretching) and 1,050–1,150 cm⁻¹ (S-O-C ester linkage).
-
¹H NMR (CDCl₃): δ 3.05 (s, 3H, SO₃CH₃), 2.40–2.60 (m, 1H, CHSO₃), and 1.70–2.20 (m, 8H, cyclohexyl protons) .
Crystallographic and Conformational Analysis
In the protected spiroacetal analog (1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate), the cyclohexane ring adopts a chair conformation with the dioxolane ring fused at the 1,4-positions. The methanesulfonate group exhibits a bond angle of 104.5° at the sulfur center, consistent with tetrahedral geometry .
Physicochemical Properties and Stability
The compound demonstrates moderate polarity due to the sulfonate group, influencing its solubility and reactivity profile.
Thermodynamic Parameters
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 398.6 ± 42.0 °C |
| Flash Point | 194.9 ± 27.9 °C |
| Vapor Pressure (25°C) | 0.0 ± 0.9 mmHg |
| Refractive Index | 1.509 |
These properties suggest suitability for high-temperature reactions but necessitate precautions against thermal decomposition .
Solubility and Partitioning
-
LogP: 0.14 (indicating slight hydrophobicity).
-
Water Solubility: <1 mg/mL at 25°C, with improved solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Synthetic Methodologies
Direct Synthesis via Esterification
The protected precursor 1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate is synthesized through:
-
Acetal Formation: Cyclohexanone reacts with ethylene glycol under acidic conditions to form the spiroacetal.
-
Methanesulfonylation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the final product .
Reaction Conditions:
Deprotection to Generate (4-Oxocyclohexyl)methanesulfonate
Hydrolysis of the spiroacetal under mild acidic conditions (e.g., 1M HCl in THF) removes the dioxolane protecting group, yielding the target ketone:
This step is critical for applications requiring a free ketone group .
Applications in Organic Synthesis
Alkylation Reactions
The methanesulfonate group serves as an excellent leaving group in nucleophilic substitutions. For example, in the synthesis of tert-butyl (4-oxocyclohexyl)carbamate (CAS: 179321-49-4), reductive amination with sodium cyanoborohydride proceeds via intermediate formation of a Schiff base, where the sulfonate group facilitates displacement .
Pharmaceutical Intermediates
Patent literature demonstrates the use of 4-oxocyclohexyl derivatives in antiviral agents. In one application, (4-oxocyclohexyl)methanesulfonate acts as a key intermediate for introducing cyclohexylamine moieties into protease inhibitors .
| Parameter | Value |
|---|---|
| HS Code | 2932999099 |
| MFN Tariff | 6.5% |
| VAT Rate | 17.0% |
Proper storage in airtight containers at 2–8°C is recommended to prevent hydrolysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume